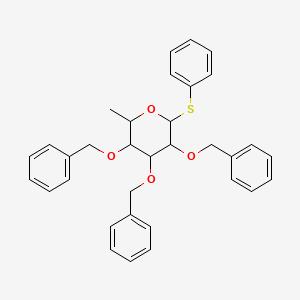
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose is a complex carbohydrate derivative with significant applications in the biomedical sector. It is known for its role in the advancement of pharmaceuticals targeting various medical conditions. The compound has a molecular formula of C33H34O4S and a molecular weight of 526.69 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the benzylation of hydroxyl groups at positions 2, 3, and 4 of the rhamnopyranose ringThe reaction conditions often involve the use of benzyl chloride and sodium hydride in an aprotic solvent such as dimethylformamide (DMF) under inert atmosphere.
Industrial Production Methods
Industrial production of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected rhamnopyranose derivatives.
Substitution: Various functionalized rhamnopyranose derivatives.
Scientific Research Applications
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its role in carbohydrate metabolism and enzyme interactions.
Medicine: Explored for its potential in drug development, particularly in targeting diseases related to carbohydrate metabolism.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose involves its interaction with specific enzymes and receptors in the body. The compound’s structure allows it to mimic natural carbohydrates, thereby influencing various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: Similar in structure but differs in the sugar moiety.
Phenyl 2,3,4-tri-O-benzyl-alpha-L-thiorhamnopyranose: An isomer with different stereochemistry at the anomeric carbon.
Uniqueness
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose is unique due to its specific configuration and the presence of the phenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOZACWMVPQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














